tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate

Catalog No.
S6444705
CAS No.
2229212-40-0
M.F
C17H34N4O2
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1...

CAS Number

2229212-40-0

Product Name

tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-piperazin-1-ylbutyl)piperazine-1-carboxylate

Molecular Formula

C17H34N4O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-14-12-20(13-15-21)9-5-4-8-19-10-6-18-7-11-19/h18H,4-15H2,1-3H3

InChI Key

ASNIOTIPZYKWMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2CCNCC2

Tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C17H34N4O2C_{17}H_{34}N_{4}O_{2} and a molecular weight of approximately 318.48 g/mol. It features a tert-butyl group, a piperazine moiety, and a carboxylate functional group, making it structurally significant in medicinal chemistry. The compound is often studied for its potential applications in drug development due to its unique structural properties that may influence biological activity.

Typical of piperazine derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The piperazine nitrogen atoms can undergo nucleophilic substitution reactions, allowing modifications to the piperazine ring.
  • Hydrolysis: In the presence of water or acidic conditions, the ester bond can be hydrolyzed to regenerate the carboxylic acid and alcohol.

These reactions are essential for modifying the compound for specific biological assays or therapeutic applications.

Tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate exhibits potential biological activities, particularly in pharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, including serotonin and dopamine receptors. Preliminary studies suggest that derivatives of this compound may have implications in treating neurological disorders or as anxiolytics due to their piperazine structure.

The synthesis of tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate typically involves several steps:

  • Formation of Piperazine Derivative: A piperazine ring is synthesized via the reaction of appropriate amines and carbonyl compounds.
  • Carboxylation: The piperazine derivative is then reacted with tert-butyl chloroformate or similar reagents to introduce the carboxylic acid functionality.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure high yields and purity suitable for biological testing.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting central nervous system disorders.
  • Chemical Biology: Used as a probe in studies investigating receptor interactions and signaling pathways.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules.

Interaction studies involving tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate focus on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as radiolabeled binding assays and computational docking studies are commonly employed to assess these interactions.

Several compounds share structural similarities with tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylateC14H27N3O20.85
Tert-butyl 4-(4-(piperazin-1-yl)butyloxy)phenolC17H34N4O30.80
Tert-butyl 4-(2-(4-piperazin-1-yl)phenoxy)ethyl piperazine-1-carboxylateC18H36N4O30.78

Uniqueness

Tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups that may enhance its solubility and bioavailability compared to other similar compounds. Its structural features allow it to interact selectively with certain biological targets, making it a valuable candidate for further research in drug discovery.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

326.26817634 g/mol

Monoisotopic Mass

326.26817634 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-25-2023

Explore Compound Types